Cas no 886364-63-2 (1-(4-Fluoropyridin-3-yl)ethanone)
1-(4-Fluoropyridin-3-yl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Fluoropyridin-3-yl)ethanone
- 1-(4-FLUOROPYRIDIN-3-YL)ETHAN-1-ONE
- 1-(4-fluoro-3-pyridyl)ethanone
- A842752
- J-503320
- 886364-63-2
- DTXSID00695071
- SCHEMBL16414200
- AB41107
- AKOS006285604
- DB-290748
-
- MDL: MFCD07375073
- Inchi: 1S/C7H6FNO/c1-5(10)6-4-9-3-2-7(6)8/h2-4H,1H3
- InChI Key: BSLIWMJVTPIDJL-UHFFFAOYSA-N
- SMILES: FC1C=CN=CC=1C(C)=O
Computed Properties
- Exact Mass: 139.043341977g/mol
- Monoisotopic Mass: 139.043341977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 30Ų
Experimental Properties
- Density: 1.175
- Boiling Point: 222℃
- Flash Point: 88℃
1-(4-Fluoropyridin-3-yl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM175982-1g |
1-(4-Fluoropyridin-3-yl)ethanone |
886364-63-2 | 95% | 1g |
$632 | 2021-08-05 | |
| Alichem | A029186918-1g |
1-(4-Fluoropyridin-3-yl)ethanone |
886364-63-2 | 95% | 1g |
$1073.00 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621868-5g |
1-(4-Fluoropyridin-3-yl)ethan-1-one |
886364-63-2 | 98% | 5g |
¥24948.00 | 2024-04-26 | |
| Ambeed | A534593-5g |
1-(4-Fluoropyridin-3-yl)ethanone |
886364-63-2 | 95% | 5g |
$2871.0 | 2025-04-15 |
1-(4-Fluoropyridin-3-yl)ethanone Suppliers
1-(4-Fluoropyridin-3-yl)ethanone Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 1-(4-Fluoropyridin-3-yl)ethanone
Introduction to 1-(4-Fluoropyridin-3-yl)ethanone (CAS No. 886364-63-2)
1-(4-Fluoropyridin-3-yl)ethanone, identified by the Chemical Abstracts Service Number (CAS No.) 886364-63-2, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, particularly in the development of small-molecule drugs targeting neurological and inflammatory disorders. The presence of both a fluorine atom and a ketone functional group imparts unique electronic and steric properties to the molecule, making it an attractive scaffold for further chemical modifications and drug design applications.
The structural motif of 1-(4-fluoropyridin-3-yl)ethanone consists of a pyridine ring substituted at the 4-position with a fluorine atom and at the 3-position with an acetyl group. This arrangement creates a balance between lipophilicity and polarity, which is often crucial for drug-like properties such as solubility, permeability, and metabolic stability. The fluorine atom, in particular, is known to enhance metabolic stability and binding affinity by participating in hydrogen bonding interactions and modulating electronic distributions. These characteristics have made this compound a valuable building block in the synthesis of novel therapeutic agents.
In recent years, 1-(4-fluoropyridin-3-yl)ethanone has been extensively explored in the context of central nervous system (CNS) drug discovery. Pyridine derivatives are well-documented for their role in modulating neurotransmitter systems, particularly those involving glutamate, dopamine, and serotonin. The introduction of a fluorine atom at the 4-position of the pyridine ring has been shown to improve pharmacokinetic profiles by enhancing blood-brain barrier penetration. This modification is particularly relevant in the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where access to brain targets is critical.
Moreover, 1-(4-fluoropyridin-3-yl)ethanone has found applications in the synthesis of inhibitors targeting inflammatory pathways. Fluorinated pyridines are frequently incorporated into drug candidates due to their ability to interact with biological targets in a manner that enhances potency and selectivity. For instance, derivatives of this compound have been investigated as potential inhibitors of cyclooxygenase (COX) enzymes, which play a key role in the production of prostaglandins involved in inflammation. The ketone group in 1-(4-fluoropyridin-3-yl)ethanone provides a handle for further derivatization into more complex molecules with tailored biological activities.
Recent advances in computational chemistry have further highlighted the potential of 1-(4-fluoropyridin-3-yl)ethanone as a lead compound. Molecular modeling studies have demonstrated that modifications to this scaffold can yield compounds with improved binding affinities to protein targets such as kinases and transcription factors. These proteins are often implicated in cancer and other chronic diseases, making them attractive therapeutic targets. By leveraging structure-based drug design principles, researchers have been able to optimize the pharmacological properties of 1-(4-fluoropyridin-3-yl)ethanone derivatives, leading to promising candidates for clinical evaluation.
The synthetic utility of 1-(4-fluoropyridin-3-yl)ethanone extends beyond its applications in drug discovery. It serves as a key intermediate in the preparation of fluorescent probes used in biochemical assays and imaging techniques. The fluorine atom enhances fluorescence quantum yields, making it an ideal component for developing sensitive detection methods for biological molecules. Additionally, its incorporation into probes allows researchers to study protein-protein interactions and metabolic pathways with high precision.
In conclusion, 1-(4-fluoropyridin-3-yl)ethanone (CAS No. 886364-63-2) represents a significant advancement in medicinal chemistry due to its versatile structural features and broad applicability. Its role as an intermediate in pharmaceutical synthesis underscores its importance in developing novel therapeutics for neurological and inflammatory disorders. As research continues to uncover new biological functions and synthetic strategies involving fluorinated pyridines, compounds like 1-(4-fluoropyridin-3-yl)ethanone will undoubtedly remain at the forefront of drug discovery efforts.
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